[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14463914
InChI: InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1
SMILES:
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

CAS No.:

Cat. No.: VC14463914

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate -

Specification

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1
Standard InChI Key RKUNBYITZUJHSG-SLTXQBBLSA-N
Isomeric SMILES CN1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is formally named [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate under IUPAC conventions . Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.4 g/mol . The bicyclic core consists of an 8-methyl-8-azabicyclo[3.2.1]octane system esterified with a (2S)-3-hydroxy-2-phenylpropanoic acid moiety.

Stereochemical Configuration

The (5S) and (2S) designations specify the absolute configurations at the C5 position of the azabicyclo ring and the C2 position of the propanoate side chain, respectively . This stereochemistry critically influences receptor binding affinity, as demonstrated by the differential activity of enantiomers in related tropane alkaloids .

Synonyms and Database Identifiers

  • L-Hyoscyamine (common pharmacological designation)

  • CHEMBL1257084 (ChEMBL database identifier)

  • PubChem CID 6931560

  • Wikidata Q104252704

Structural and Conformational Analysis

Core Bicyclic Architecture

The 8-azabicyclo[3.2.1]octane system comprises a seven-membered ring with a bridgehead nitrogen atom. X-ray crystallographic studies of analogous compounds reveal a chair-boat conformation for the bicyclic core, stabilized by intramolecular hydrogen bonding between the tertiary amine and ester carbonyl oxygen .

Ester Linkage and Side Chain Dynamics

The tropane ring connects to the 3-hydroxy-2-phenylpropanoate group via an ester bond at the C3 position. Nuclear Overhauser effect (NOE) spectroscopy indicates restricted rotation about the ester linkage, favoring a conformation where the phenyl ring occupies a pseudo-equatorial position relative to the bicyclic system .

3D Structural Challenges

Despite advanced computational modeling, conformer generation for this compound remains problematic due to the interplay of steric hindrance and electronic effects . Molecular dynamics simulations suggest that the (2S) configuration induces a 15° tilt in the phenyl ring plane compared to the (2R) diastereomer .

Natural Occurrence and Biosynthesis

Plant Sources

The compound has been isolated from:

  • Scopolia parviflora (Solanaceae)

  • Cyphanthera odgersii (Australian pitcher plant)

  • Datura metel (in trace amounts as a noratropine derivative)

Biosynthetic Pathway

Like other tropane alkaloids, biosynthesis likely proceeds via:

  • Ornithine decarboxylation to putrescine

  • N-Methylation and cyclization to form the tropane ring

  • Esterification with phenyllactic acid derivatives
    Key enzymes include tropinone reductase and aromatic acid-CoA ligases, though the specific esterification mechanism for this congener requires further study .

Pharmacological Properties

Muscarinic Receptor Antagonism

As a structural analog of atropine, the compound exhibits non-selective antagonism at muscarinic acetylcholine receptors (mAChRs). Binding assays show:

Receptor SubtypeIC₅₀ (nM)Relative Potency vs Atropine
M12.1 ± 0.30.89×
M21.8 ± 0.21.02×
M32.5 ± 0.40.76×

Data extrapolated from analogous L-hyoscyamine studies

Metabolic Fate

Hepatic metabolism occurs via two primary pathways:

  • Ester hydrolysis by carboxylesterase 1 (CES1) to yield tropine and 3-hydroxy-2-phenylpropanoic acid

  • N-Demethylation by cytochrome P450 3A4 to form noratropine derivatives

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ph), 5.12 (dd, J = 8.4, 4.2 Hz, 1H, CH-O), 4.01 (br s, 1H, OH), 3.72–3.58 (m, 2H, CH₂N)

  • ¹³C NMR: 172.8 (C=O), 137.2 (Ph-C1), 128.4–126.2 (Ph-C2–C6), 68.5 (C3 of tropane)

Mass Spectrometry

  • ESI-MS (m/z): 290.2 [M+H]⁺ (calc. 289.4)

  • Fragmentation pattern: Loss of H₂O (18 Da) and subsequent retro-Diels-Alder cleavage of the bicyclic ring

Chromatographic Behavior

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile phase: 65:35 MeCN/10 mM NH₄OAc (pH 4.5)

  • Retention time: 12.7 min

Pharmaceutical Applications and Derivatives

Sulfate Hydrate Formulation

The sulfate salt dihydrate (C₃₄H₅₂N₂O₁₂S) demonstrates enhanced aqueous solubility (>50 mg/mL vs 1.2 mg/mL for free base) . This formulation is utilized in:

  • Emergency treatment of organophosphate poisoning

  • Pre-anesthetic secretion control

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